

commercial availability of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid
Cat. No.:	B1591428

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability of **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid is a bifunctional organoboron compound that has emerged as a valuable building block in modern organic synthesis. Characterized by a phenylboronic acid moiety and an ethyl-protected carboxylic acid connected via an ether linkage, this reagent offers a versatile platform for the construction of complex molecular architectures. Its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.^{[1][2]} The boronic acid group serves as the reactive handle for coupling, while the ester functionality provides a latent carboxylic acid that can be unmasked for subsequent derivatization, making it particularly attractive for the synthesis of pharmaceutical intermediates and advanced materials.

This guide provides an in-depth overview of the commercial availability, quality specifications, handling, and synthetic applications of **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid**, designed to equip researchers and drug development professionals with the critical information needed for its effective procurement and utilization.

Physicochemical Properties and Specifications

Understanding the fundamental properties of **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** is crucial for its successful application. The compound is typically supplied as a white to off-white solid and is soluble in polar organic solvents.[\[1\]](#)

Property	Value
CAS Number	282116-97-6 [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₃ BO ₅ [1] [5] [6]
Molecular Weight	224.02 g/mol [1] [5]
Appearance	White to Off-White Powder [1]
Typical Purity	≥97% [1] [5] [7]
SMILES	CCOC(=O)COc1ccc(cc1)B(O)O [1]
InChI	InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 [6]

Commercial Availability and Procurement

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid is readily available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. The choice of supplier often depends on the required quantity, purity grade, and desired lead time.

Key Commercial Suppliers:

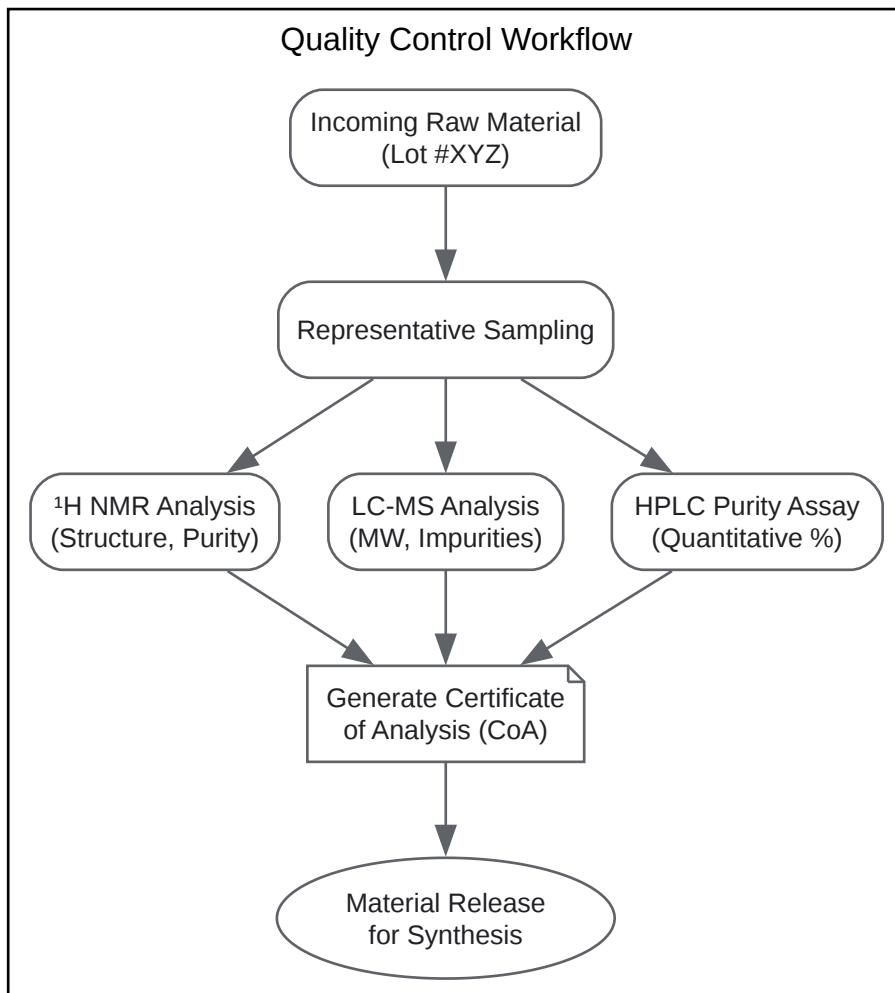
- Apollo Scientific: A well-established supplier of fine chemicals and intermediates for research.[\[4\]](#)[\[8\]](#)
- ChemicalBook: An online platform that aggregates listings from numerous, primarily Asian, manufacturers and suppliers.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- CymitQuimica: A supplier providing a range of research chemicals and building blocks.[\[1\]](#)
- P&S Chemicals: A supplier of a wide array of chemical products, including boronic acids.[\[3\]](#)

- AiFChem: A provider of fine chemicals for research and development.[\[7\]](#)

Comparative Supplier Overview:

Supplier	Typical Purity	Common Quantities	Notes
Apollo Scientific	97%	Gram to Kilogram	Offers detailed safety data sheets. [4] [8]
ChemicalBook	98% min	Gram to Multi-Kilogram	A marketplace with over 50 listed suppliers. [9]
Aromalake Chemical	98% min	Research Quantities	Specifies storage in shady, cool, dry conditions. [5]
CymitQuimica	97-99%	Research Quantities	Provides a general description of applications. [1]

When procuring this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify its identity and purity, ensuring it meets the stringent requirements of the intended synthetic route.


Quality Control and Impurity Profile

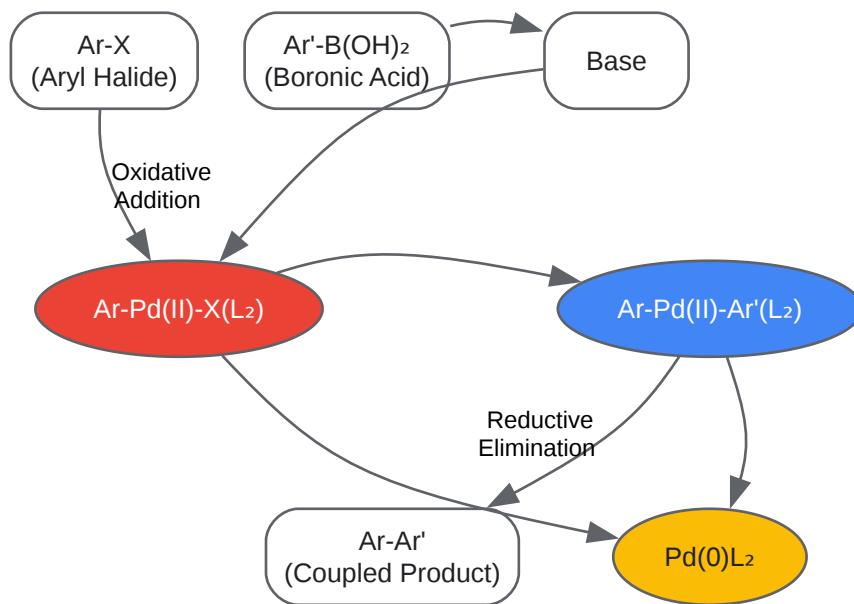
The efficacy of boronic acids in cross-coupling reactions is highly dependent on their purity. The primary impurity of concern is the corresponding boronic anhydride (boroxine), which can form through intermolecular dehydration. While boroxines are often competent in Suzuki-Miyaura couplings, their presence alters the stoichiometry of the reaction, potentially leading to lower yields and reproducibility issues.

Standard Analytical Verification:

- ^1H NMR Spectroscopy: Confirms the molecular structure and can be used to quantify the ratio of boronic acid to boroxine.

- LC-MS (Liquid Chromatography-Mass Spectrometry): Verifies the molecular weight and assesses the presence of impurities.
- Purity by HPLC/GC: Quantifies the percentage of the desired compound.

[Click to download full resolution via product page](#)


Caption: Quality control workflow for boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount utility of **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura reaction.^[1] This palladium-catalyzed process allows for the

efficient formation of a C(sp²)-C(sp²) bond by coupling the boronic acid with an aryl, vinyl, or alkyl halide or triflate.

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety. Boronic acids, as a class, are known to cause irritation.

Hazard Identification:

- Skin Irritation: Causes skin irritation (H315).[\[4\]](#)[\[12\]](#)
- Eye Irritation: Causes serious eye irritation (H319).[\[4\]](#)[\[12\]](#)
- Respiratory Irritation: May cause respiratory irritation (H335).[\[4\]](#)[\[12\]](#)

Recommended Handling Procedures:

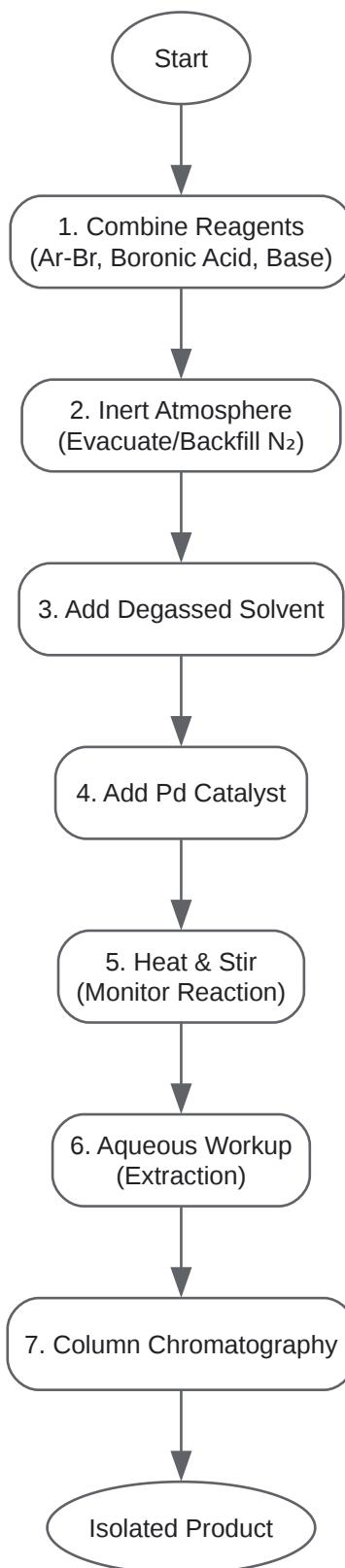
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[[12](#)][[13](#)]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[[13](#)][[14](#)]
- Avoid Inhalation: Avoid breathing dust.[[12](#)]
- Avoid Contact: Prevent contact with skin and eyes.[[12](#)]
- Hygiene: Wash hands thoroughly after handling.[[13](#)]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[[13](#)]
- The compound is sensitive to moisture; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and anhydride formation.[[1](#)]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** with a generic aryl bromide. Reaction conditions may require optimization based on the specific substrate.


Reagents and Equipment:

- **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv)
- Solvent (e.g., Toluene/ H_2O , Dioxane/ H_2O , or DME/ H_2O)

- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

- **Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** (1.2 equiv), and the base (2.0 equiv).
- **Inerting:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
- **Solvent Addition:** Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).
- **Catalyst Addition:** Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the mixture.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 282116-97-6: [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [cymitquimica.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid [aromalaque.com]
- 6. PubChemLite - 4-(2-ethoxy-2-oxoethoxy)benzeneboronic acid (C10H13BO5) [pubchemlite.lcsb.uni.lu]
- 7. 282116-97-6 | (4-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid - AiFChem [aifchem.com]
- 8. Benzeneboronic acids Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 9. 4-(2-ETHOXY-2-OXOETHOXY)BENZENEBORONIC ACID 98 manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 10. 4-(2-ETHOXY-2-OXOETHOXY)BENZENEBORONIC ACID CAS#: [m.chemicalbook.com]
- 11. 4-(2-ETHOXY-2-OXOETHOXY)BENZENEBORONIC ACID 98 CAS#: 282116-97-6 [m.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.at [fishersci.at]
- To cite this document: BenchChem. [commercial availability of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591428#commercial-availability-of-4-2-ethoxy-2-oxoethoxy-benzeneboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com